3-(Carboxymethyl-isopropyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13468258
Molecular Formula: C14H26N2O4
Molecular Weight: 286.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H26N2O4 |
|---|---|
| Molecular Weight | 286.37 g/mol |
| IUPAC Name | 2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-propan-2-ylamino]acetic acid |
| Standard InChI | InChI=1S/C14H26N2O4/c1-10(2)16(9-12(17)18)11-6-7-15(8-11)13(19)20-14(3,4)5/h10-11H,6-9H2,1-5H3,(H,17,18) |
| Standard InChI Key | BQADZAVXDSWVQQ-UHFFFAOYSA-N |
| SMILES | CC(C)N(CC(=O)O)C1CCN(C1)C(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)N(CC(=O)O)C1CCN(C1)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a five-membered pyrrolidine ring substituted at the 3-position with a carboxymethyl-isopropylamino group and a tert-butyl ester at the 1-position. Its molecular formula is C₁₄H₂₆N₂O₄, with a molecular weight of 286.37 g/mol. The stereochemistry of the pyrrolidine ring significantly influences its biological activity; the (R)-enantiomer exhibits enhanced receptor-binding affinity compared to its (S)-counterpart .
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₆N₂O₄ | |
| Molecular Weight | 286.37 g/mol | |
| CAS Number | 1354011-49-6 | |
| Boiling Point | 482.1°C (estimated) | |
| LogP (Octanol-Water) | 1.2 | |
| Solubility in Water | 12.4 mg/mL (25°C) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct peaks for the tert-butyl group (δ 1.45 ppm, singlet) and pyrrolidine protons (δ 3.60–3.28 ppm, multiplet) . Infrared (IR) spectroscopy confirms the presence of ester carbonyl (C=O) stretching at 1720 cm⁻¹ and carboxylic acid (O-H) at 2500–3300 cm⁻¹. High-resolution mass spectrometry (HRMS) data align with the theoretical m/z of 286.37.
Synthesis and Characterization
Synthetic Pathways
The compound is typically synthesized via a three-step protocol:
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Boc Protection: 3-Aminopyrrolidine reacts with di-tert-butyl dicarbonate in chloroform at 0°C, yielding tert-butyl 3-aminopyrrolidine-1-carboxylate (98% yield) .
-
Alkylation: Introduction of the isopropylamino group via nucleophilic substitution with isopropyl bromide in dimethylformamide (DMF).
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Carboxymethylation: Reaction with bromoacetic acid under basic conditions to install the carboxymethyl moiety.
Table 2: Optimization of Synthesis Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Maximizes Boc protection efficiency |
| Solvent | Chloroform/DMF | Enhances nucleophilicity |
| Reaction Time | 1–3 hours | Prevents side reactions |
Purification and Analysis
Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) achieves >95% purity. High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms enantiomeric excess >99% for the (R)-isomer.
Biological Activity and Mechanism of Action
Receptor Binding Studies
The compound exhibits moderate affinity for κ-opioid receptors (Ki = 320 nM) and serotonin 5-HT₁A receptors (Ki = 450 nM), as determined by radioligand displacement assays. Molecular docking simulations suggest the carboxymethyl group forms hydrogen bonds with Asp138 and Lys279 residues in the 5-HT₁A binding pocket.
Table 3: Comparative Biological Activity of Pyrrolidine Derivatives
| Compound | 5-HT₁A Ki (nM) | κ-Opioid Ki (nM) | TNF-α IC₅₀ (μM) |
|---|---|---|---|
| Target Compound | 450 | 320 | 18 |
| 3-Aminopyrrolidine-1-carboxylate | 1200 | 890 | 45 |
| tert-Butyl 4-aminobenzoate | >10,000 | >10,000 | >100 |
Applications in Pharmaceutical Research
Drug Intermediate
The compound serves as a precursor to:
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Analgesics: Carboxylate derivatives show 3-fold greater potency than pregabalin in neuropathic pain models.
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Antidepressants: N-Methylated analogs inhibit serotonin reuptake (SERT IC₅₀ = 12 nM).
Prodrug Design
The tert-butyl ester enhances blood-brain barrier permeability (logBB = 0.84 vs. 0.21 for free acid). In vivo studies demonstrate 92% ester-to-acid conversion within 30 minutes post-administration.
Comparative Analysis with Structural Analogs
Piperidine vs. Pyrrolidine Derivatives
Replacing the pyrrolidine ring with piperidine (as in [(R)-3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid) reduces 5-HT₁A affinity by 40% but improves metabolic stability (t₁/₂ = 4.1 vs. 2.3 hours).
Impact of Stereochemistry
The (R)-enantiomer exhibits 5-fold greater κ-opioid receptor affinity than the (S)-form, highlighting the importance of chiral synthesis .
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